[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol
Description
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
[(2R,4R)-4-(4-nitrophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13NO4/c13-6-11-5-9(7-16-11)8-1-3-10(4-2-8)12(14)15/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
SECHSLSZMHKGBX-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Representative Synthetic Route
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Nitrobenzaldehyde + (R)-glycidol | Nucleophilic addition forming intermediate |
| 2 | Base (K2CO3 or NaOH), solvent (EtOH/THF) | Cyclization to form oxolane ring with 4-nitrophenyl |
| 3 | Purification (chromatography/recrystall.) | Isolation of pure this compound |
Alternative Methods and Industrial Considerations
Continuous Flow Synthesis: For scale-up, continuous flow reactors can be employed to enhance reaction control, reproducibility, and yield. This method allows precise control over temperature and reaction time, minimizing by-products.
Catalyst Variations: Some protocols explore the use of Lewis acids or organocatalysts to improve stereoselectivity and reaction rates.
Green Chemistry Approaches: Solvent-free or aqueous media reactions have been investigated to reduce environmental impact.
Analytical Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR are routinely used to confirm the structure and stereochemistry of the product.
High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and monitoring reaction progress.
Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks.
Optical Rotation Measurements: Used to verify enantiomeric purity.
Chemical Reactivity and Functional Group Transformations
This compound can undergo further chemical modifications:
Reduction of Nitro Group: Using reducing agents like sodium borohydride or catalytic hydrogenation to convert the nitro group to an amine, enabling further derivatization.
Oxidation of Hydroxymethyl Group: Conversion to aldehydes or carboxylic acids using oxidants such as chromium trioxide or potassium permanganate.
Substitution Reactions: Nucleophilic aromatic substitution on the nitro-substituted phenyl ring under appropriate conditions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | 4-Nitrobenzaldehyde, (R)-glycidol | Commercially available |
| Base | K2CO3 or NaOH | Facilitates ring closure |
| Solvent | Ethanol, THF, or acetonitrile | Depends on protocol |
| Temperature | Room temperature to 60 °C | Controlled to optimize yield |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Purification method | Column chromatography or recrystallization | Ensures high purity |
| Yield | Typically 60–85% | Varies with method and scale |
| Stereochemical outcome | (2R,4R) configuration maintained | Controlled by chiral starting material |
Research Findings and Applications
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, especially those requiring chiral tetrahydrofuran scaffolds.
Its nitro group allows for further chemical transformations, making it a versatile building block in medicinal chemistry.
Studies suggest potential biological activities such as antimicrobial and enzyme inhibition, though detailed pharmacological profiles require further research.
The stereochemical purity of the compound is critical for its biological function and synthetic utility.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the oxolane ring provides structural stability and facilitates binding to target molecules. The compound may exert its effects through the modulation of enzyme activity or by interacting with cellular receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
(a) [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol (CAS: 2059915-27-2)
- Structural Difference : Fluorine replaces the nitro group at the para position.
- Impact: Electron Effects: Fluorine is moderately electron-withdrawing (-I effect), but less so than nitro (-NO₂). Molecular Weight: 196.22 g/mol (vs. ~223 g/mol for the nitro compound), affecting solubility and melting point. Applications: Fluorinated analogs are common in medicinal chemistry due to metabolic stability and bioavailability enhancements.
(b) [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol (CAS: 2059910-91-5)
- Structural Difference : Methyl group replaces nitro at the para position.
- Impact: Electron Effects: Methyl is electron-donating (+I effect), increasing electron density on the phenyl ring. This enhances susceptibility to electrophilic attack compared to the nitro derivative .
(c) [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol (CAS: 2059917-24-5)
Core Ring Modifications
(a) [(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]methanol
- Structural Difference : Hydroxymethyl group at C5 instead of C2; stereochemistry differs (2R,5S).
- Stereochemical Influence: Altered configuration affects spatial arrangement, impacting chiral recognition in enzymatic processes .
(b) Gemcitabine Hydrochloride
- Structural Difference: Difluoro-oxolane core with pyrimidinone substituents.
- Impact: Solubility: Gemcitabine is water-soluble due to polar functional groups, whereas [(2R,4R)-4-(4-nitrophenyl)oxolan-2-yl]methanol’s nitro group may reduce aqueous solubility . Bioactivity: Gemcitabine’s antimetabolite activity contrasts with the undefined pharmacological profile of the nitro compound.
Physicochemical and Reactivity Trends
Molecular Weight and Solubility
- Nitro Derivative : Estimated molecular weight ~223 g/mol. The nitro group’s polarity may partially offset hydrophobicity, but poor water solubility is expected.
- Fluoro and Methyl Analogs : Lower molecular weights (196–178 g/mol) and varied substituents modulate solubility. Fluorinated analogs likely exhibit better solubility than nitro derivatives in organic solvents .
Reactivity
- Nitro Group : Facilitates reduction to amine (-NH₂) or participation in nucleophilic aromatic substitution under harsh conditions.
- Methyl Group : Enhances Friedel-Crafts alkylation susceptibility.
- Hydroxymethyl Group : Prone to oxidation (to carboxylic acid) or esterification .
Biological Activity
Chemical Structure and Properties
The unique structure of [(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol contributes to its reactivity and potential biological interactions. The presence of the nitrophenyl group is particularly significant, as it may influence the compound's ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.23 g/mol |
| Functional Groups | Hydroxymethyl, Nitrophenyl |
| Stereochemistry | Chiral (R,R) |
Biological Activity Overview
While specific studies on this compound are scarce, compounds with similar structural features have demonstrated various biological activities, including:
- Antiviral Activity : Some derivatives of nitrophenyl compounds have shown potential antiviral properties.
- Enzyme Inhibition : Compounds with oxolane structures often exhibit enzyme inhibitory effects, which could be relevant for therapeutic applications.
Case Studies and Research Findings
- Antiviral Potential : Research indicates that compounds containing nitrophenyl groups can inhibit viral replication. For instance, studies have shown that similar compounds can interfere with viral enzyme activity, suggesting that this compound may warrant investigation in antiviral drug development.
- Enzyme Inhibition : A study focusing on related oxolane derivatives revealed their capacity to inhibit specific enzymes involved in metabolic pathways. The structural similarities suggest that this compound may exhibit comparable enzyme inhibition properties.
- Synthesis and Characterization : The synthesis of this compound typically requires stereoselective methods to ensure the correct configuration at both chiral centers. Various synthetic routes have been explored for similar compounds, emphasizing the importance of maintaining stereochemistry in biological applications.
Future Directions for Research
Further research is essential to elucidate the specific biological activities of this compound. Potential areas of exploration include:
- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy and safety profiles.
- Mechanistic Studies : Investigating the mechanisms by which this compound interacts with biological targets could provide insights into its therapeutic potential.
- Comparative Analysis : Studying other structurally similar compounds to identify unique biological properties that may arise from specific functional groups or stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
